Azithromycin C
CAS No.: 620169-47-3
Cat. No.: VC0193676
Molecular Formula: C37H70N2O12
Molecular Weight: 734.969
Purity: 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 620169-47-3 |
---|---|
Molecular Formula | C37H70N2O12 |
Molecular Weight | 734.969 |
IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Standard InChI | InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |
Standard InChI Key | PAIIKRKARNTWPY-HOQMJRDDSA-N |
SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O |
Introduction
Physical and Chemical Properties
Physical Characteristics
Azithromycin exists as a white to off-white solid with specific physical properties that influence its formulation and administration. The compound's melting point ranges between 113-115°C, with a predicted boiling point of 822.1±65.0°C and density of 1.18±0.1 g/cm³ . It demonstrates optical activity with an alpha D20 value of -37° (c = 1 in CHCl₃) .
Table 1: Physical Properties of Azithromycin
Property | Value |
---|---|
Melting point | 113-115°C |
Boiling point (predicted) | 822.1±65.0°C |
Density (predicted) | 1.18±0.1 g/cm³ |
Optical activity | [α]/D 45±2°, c = 1% in ethanol |
Physical form | Solid |
Color | White to Off-White |
Solubility and Chemical Stability
Azithromycin is practically insoluble in water but freely soluble in anhydrous ethanol and methylene chloride . This solubility profile affects its bioavailability and formulation strategies. The compound is generally stable but incompatible with strong oxidizing agents, requiring storage in sealed, dry conditions at 2-8°C to maintain integrity .
Acid-Base Properties
The compound exhibits basic properties with pKa values of 8.74 and 9.45 in aqueous solutions (at 25°C with ionic strength of 0.167) . These properties influence its ionization state at different pH levels in the body, affecting absorption and distribution characteristics.
Pharmacological Mechanism and Actions
Antibacterial Mechanism of Action
Azithromycin's primary mechanism of action involves preventing bacterial growth by interfering with protein synthesis. The compound specifically binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translation of messenger RNA . This mechanism effectively halts bacterial protein synthesis without affecting nucleic acid synthesis .
Pharmacokinetic Profile
Absorption and Distribution
Azithromycin is an acid-stable antibiotic that can be administered orally without protection from gastric acids . Oral absorption is approximately 37%, with absorption increasing when taken on an empty stomach . After oral administration, the time to peak plasma concentration (Tₘₐₓ) in adults ranges from 2.1 to 3.2 hours .
The compound demonstrates remarkable distribution properties, with extensive tissue penetration due to its high lipid solubility and ion trapping mechanism . Azithromycin concentrations in tissues can exceed plasma levels by more than 50 times . The volume of distribution is approximately 31 L/kg, reflecting its extensive distribution throughout the body .
Cellular Accumulation
One of the most distinctive pharmacokinetic characteristics of azithromycin is its pronounced accumulation in white blood cells (WBCs). Research has shown that during active treatment, azithromycin concentrations are highest in WBCs, with mean maximum concentration (Cₘₐₓ) in WBCs exceeding plasma Cₘₐₓ by more than 60-fold . Even more striking, WBC Cₘₐₓ levels exceed those in muscle and subcutaneous tissues by more than 1,000-fold by day 1 of treatment .
Table 2: Comparative Azithromycin Concentrations in Different Body Compartments
Compartment | Relative Concentration | Notes |
---|---|---|
White Blood Cells | Highest (>60× plasma levels) | Primary accumulation site |
Plasma | Moderate | Reference for comparison |
Muscle Tissue | Low (<1/1000 of WBC levels) | Below plasma concentrations |
Subcutaneous Tissue | Low (<1/1000 of WBC levels) | Below plasma concentrations |
Metabolism and Elimination
Azithromycin has a terminal elimination half-life of approximately 68 hours following a single 500 mg dose . The elimination half-life varies depending on the sampling interval: between 8 and 24 hours, it ranges from 11 to 14 hours, while between 24 and 72 hours, it extends to 35-40 hours .
The primary route of elimination is biliary excretion, with the drug excreted predominantly in unchanged form . Over the course of a week, approximately 6% of the administered dose appears as unchanged drug in urine . This prolonged presence in the body enables single-dose administration while maintaining bacteriostatic levels in infected tissues for several days .
Drug Interactions and Metabolism
CYP3A4 Interaction Profile
Unlike many other macrolide antibiotics, azithromycin exhibits minimal interaction with the cytochrome P450 enzyme system, particularly CYP3A4. While macrolides generally can inhibit CYP3A4 through mechanism-based inhibition (MBI), azithromycin's structural characteristics make it a weak inhibitor of this enzyme .
The mechanism-based inhibition by macrolides depends on the size and structure of their lactone ring. Clarithromycin and erythromycin, with their 14-membered lactone rings, are more susceptible to demethylation by CYP3A4 and subsequent formation of nitrosoalkenes—reactive metabolites that cause irreversible enzyme inhibition . In contrast, azithromycin's 15-membered lactone ring is less prone to these transformations, resulting in significantly reduced CYP3A4 inhibition .
Clinical Applications
FDA-Approved Indications
Azithromycin has received FDA approval for treating a diverse range of bacterial infections, including:
-
Various bacterial respiratory diseases, such as community-acquired pneumonia, acute sinus and ear infections, acute worsening of chronic bronchitis, and throat and tonsil infections
-
Genital ulcer disease and infections of the urethra and cervix
Investigational Applications
Additionally, research has demonstrated azithromycin's potential as a treatment for influenza A virus infections through its unique mechanism of inhibiting virus internalization and inactivating progeny virus endocytic activity .
Research Findings on Effectiveness and Limitations
Considerations Regarding Resistance Development
The observation of prolonged subinhibitory azithromycin concentrations at target sites raises concerns about the potential for emergence of bacterial resistance . This aspect requires careful consideration in clinical practice and highlights the need for appropriate dosing and treatment duration to minimize resistance development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume